3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
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Overview
Description
3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is a synthetic compound with complex structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide typically involves multiple steps:
Formation of the tetrahydroquinoline core: : This may be achieved through catalytic hydrogenation of quinoline under high pressure and temperature.
Introduction of the ethanesulfonyl group: : This step can be performed using ethanesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Cyclopentylamine addition: : The cyclopentyl group is introduced via nucleophilic substitution, often using cyclopentylamine.
Final acylation: : The propanamide moiety is attached using propanoyl chloride in a reaction facilitated by a base such as sodium hydride.
Industrial Production Methods
On an industrial scale, this compound is often produced using high-throughput methods, optimizing the reaction conditions for scalability and yield. This includes using automated reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide can undergo several types of reactions:
Oxidation: : Generally requires strong oxidizing agents like potassium permanganate.
Reduction: : Typically performed using agents such as lithium aluminium hydride.
Substitution: : Both nucleophilic and electrophilic substitutions are possible under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: : Yields ketones or alcohol derivatives.
Reduction: : Produces the corresponding amines or alcohols.
Substitution: : Generates substituted derivatives, depending on the reacting groups.
Scientific Research Applications
3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is widely researched for its:
Chemical applications: : As an intermediate in the synthesis of more complex molecules.
Biological studies: : Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medical research: : Explored as a potential therapeutic agent due to its unique structural features that may interact with various biological targets.
Industrial uses: : Employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide involves:
Molecular Targets: : It potentially targets specific enzymes or receptors within biological systems, influencing their activity.
Pathways: : The compound may modulate signaling pathways by binding to target molecules, leading to alterations in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-cyclopentyl-N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
3-cyclopentyl-N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
3-cyclopentyl-N-[1-(propanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
Uniqueness
Compared to its analogs, 3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide stands out due to its specific ethanesulfonyl group. This structural feature can influence its reactivity and interaction with biological targets, potentially offering distinct advantages in specific applications.
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Properties
IUPAC Name |
3-cyclopentyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-2-25(23,24)21-13-5-8-16-10-11-17(14-18(16)21)20-19(22)12-9-15-6-3-4-7-15/h10-11,14-15H,2-9,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSDYRDGDVYSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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